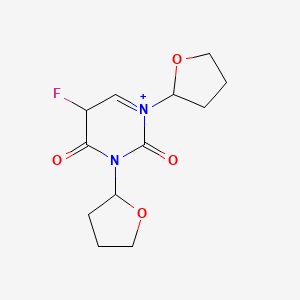
5-fluoro-1,3-bis(oxolan-2-yl)-5H-pyrimidin-1-ium-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FD 1: . It is classified as a triarylmethane dye and is known under various names, such as FD&C Blue No. 1 or Acid Blue 9 . The compound has the appearance of a blue powder and is soluble in water and glycerol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brilliant Blue FCF is synthesized by the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline, followed by oxidation . The reaction typically involves the use of strong acids and oxidizing agents under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Brilliant Blue FCF involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The product is then purified through crystallization or other separation techniques to obtain the final blue dye .
Chemical Reactions Analysis
Types of Reactions: Brilliant Blue FCF undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers like potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can produce colorless or differently colored compounds .
Scientific Research Applications
Chemistry: Brilliant Blue FCF is extensively used as a tracer dye in water studies due to its ability to retain color for long periods . It is also used in various chemical assays and analytical techniques.
Biology: In biological research, Brilliant Blue FCF is used as a staining agent to visualize cells and tissues under a microscope . It is also employed in electrophoresis to track the movement of proteins and nucleic acids.
Medicine: The compound is used in medical diagnostics, particularly in imaging techniques such as fluorescence microscopy . It is also used in the formulation of certain medications and dietary supplements.
Industry: Brilliant Blue FCF is widely used in the food and beverage industry to color products such as candies, beverages, and baked goods . It is also used in cosmetics and personal care products like shampoos and soaps.
Mechanism of Action
Brilliant Blue FCF exerts its effects primarily through its ability to absorb and emit light at specific wavelengths. The compound’s molecular structure allows it to interact with light, producing a vivid blue color . In biological systems, it can bind to certain proteins and nucleic acids, making it useful for staining and visualization purposes .
Comparison with Similar Compounds
Indigo Carmine (FD&C Blue No. 2): Another blue dye used in food and medical applications.
Tartrazine (FD&C Yellow No. 5): A yellow dye often combined with Brilliant Blue FCF to produce green shades.
Erythrosine (FD&C Red No. 3): A red dye used in similar applications.
Uniqueness: Brilliant Blue FCF is unique due to its high stability, non-toxicity, and vivid blue color. Unlike some other dyes, it remains stable under a wide range of pH conditions and temperatures, making it suitable for various applications .
Properties
Molecular Formula |
C12H16FN2O4+ |
|---|---|
Molecular Weight |
271.26 g/mol |
IUPAC Name |
5-fluoro-1,3-bis(oxolan-2-yl)-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C12H16FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7-10H,1-6H2/q+1 |
InChI Key |
ZSGXQEWSRJSMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)N2C(=O)C(C=[N+](C2=O)C3CCCO3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















